Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is a heterocyclic compound with the molecular formula C15H27N3O3 and a molecular weight of 297.39 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate” are currently unknown . This compound is a heterocyclic building block used in research , and it’s possible that it interacts with various biological targets. More research is needed to identify its specific targets and their roles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets . .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including proteases and kinases, which are crucial for various cellular functions. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in cellular signaling pathways and metabolic processes . Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and contextFor instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This, in turn, affects gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity . This inhibition can lead to downstream effects on cellular signaling pathways and metabolic processes. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the transcriptional activity of specific genes . These molecular interactions underscore the compound’s potential as a modulator of cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to its degradation and reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic fluxes by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism[12][12]. Additionally, it can affect the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with appropriate reagents to introduce the diazepanone moiety. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material, which undergoes a series of reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Used as an intermediate in the synthesis of biologically active compounds.
Tert-butyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate: Another heterocyclic compound with similar applications.
Uniqueness
Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is unique due to its specific diazepanone moiety, which imparts distinct chemical and biological properties. This makes it valuable in research and development for creating novel compounds with potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)17-10-6-13(19)16-7-11-17/h12H,4-11H2,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRBCYQKFAXUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(=O)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653275 | |
Record name | tert-Butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-45-5 | |
Record name | tert-Butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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